1,3,5-Triazinane-2-thione

Description

Significance of the 1,3,5-Triazinane (B94176) Framework in Modern Chemical Research

The 1,3,5-triazinane framework, a six-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in modern chemical research. wisdomlib.org Its derivatives are integral to the development of novel therapeutic agents, demonstrating a wide array of biological activities. nih.gov The versatility of the triazine scaffold allows for the synthesis of compounds with potential applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govrsc.org The symmetrical and planar nature of the 1,3,5-triazine (B166579) core contributes to its utility in supramolecular chemistry and materials science, where it serves as a building block for dendrimers, liquid crystals, and organic light-emitting diodes. rsc.org The accessibility and reactivity of precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) further enhance its importance, enabling the straightforward synthesis of a diverse range of derivatives. researchgate.net

Overview of 1,3,5-Triazinane-2-thione as a Key Chemical Compound

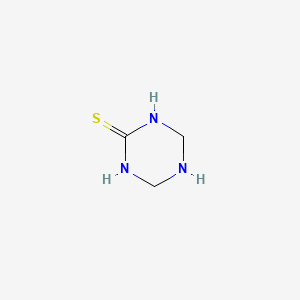

This compound, a derivative of the 1,3,5-triazinane framework, is characterized by the presence of a thione group (C=S) at the 2-position of the ring. This compound and its substituted analogs are of significant interest due to their synthetic utility and potential applications. Research has focused on developing efficient synthetic methodologies for these compounds, including one-pot multicomponent reactions and classical Mannich-type condensations. vulcanchem.comjuniperpublishers.com These methods often utilize readily available starting materials like thiourea (B124793), formaldehyde, and various amines. vulcanchem.comresearchgate.net The resulting this compound derivatives have been investigated for their chemical properties and reactivity, including their potential as corrosion inhibitors and as intermediates in the synthesis of more complex heterocyclic systems. scilit.com

Below is a table summarizing the key properties of the parent compound, this compound.

| Property | Value |

| Molecular Formula | C₃H₅N₃S |

| IUPAC Name | This compound |

| Molecular Weight | 131.19 g/mol |

| Physical State | Solid |

Scope and Academic Research Focus of the Outline

The academic research focus on this compound and its derivatives is primarily centered on their synthesis, characterization, and exploration of their chemical reactivity. Synthetic efforts are directed towards the development of efficient and versatile methods to access a wide range of substituted 1,3,5-triazinane-2-thiones. beilstein-journals.orgbeilstein-journals.org This includes catalyst-free one-pot reactions and multi-component condensation strategies. scilit.combeilstein-journals.org

Characterization of these compounds is thoroughly conducted using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). vulcanchem.comjuniperpublishers.com In some cases, single-crystal X-ray diffraction is employed to definitively determine the molecular structure and stereochemistry. beilstein-journals.orgthieme-connect.com

Research into the reactivity of 1,3,5-triazinane-2-thiones explores their utility as building blocks in organic synthesis. For instance, studies have investigated their alkylation reactions to produce S-alkylated derivatives. researchgate.net Furthermore, the unique structural and electronic properties imparted by the thione group are of fundamental interest, with studies exploring the impact of sulfur incorporation on the electronic and optical properties of the triazine core. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3S/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEQQDRAYMGDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NCNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176532 | |

| Record name | 2-Thiotriazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22052-04-6 | |

| Record name | Tetrahydro-1,3,5-triazine-2(1H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22052-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiotriazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiotriazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,3,5 Triazinane 2 Thione and Its Derivatives

Conventional and Classical Synthetic Routes

Traditional methods for synthesizing the 1,3,5-triazinane-2-thione core often rely on stepwise reactions involving readily available precursors. These routes are foundational and provide insight into the fundamental reactivity of the core components.

Aminomethylation Reactions of Thiourea (B124793) and Related Precursors

Aminomethylation, a type of Mannich reaction, represents a classical approach to the this compound skeleton. This method involves the reaction of a compound containing an active hydrogen atom with an aldehyde (commonly formaldehyde) and a primary or secondary amine. In this context, thiourea serves as the key precursor.

The reaction is believed to proceed through the initial formation of a hydroxymethylthiourea intermediate from the reaction of thiourea and formaldehyde. This intermediate is then subjected to condensation with a primary amine. A second molecule of formaldehyde and another molecule of thiourea are incorporated to complete the cyclization, yielding the this compound ring. The specific structure of the final product can be influenced by the stoichiometry and nature of the amine used. For instance, the reaction of N,N′-bis(hydroxymethyl)thiourea with various aliphatic diamines has been shown to produce bis(this compound) derivatives. researchgate.net

Condensation Reactions Involving Thiourea and Formaldehyde

The direct condensation of thiourea and formaldehyde (or other aldehydes) is a fundamental process in the formation of the triazinane ring. researchgate.net Under basic or acidic conditions, these precursors can react to form intermediates that lead to the heterocyclic system. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of thiourea on the carbonyl carbon of the aldehyde.

In control experiments for more complex syntheses, it has been demonstrated that the reaction between benzaldehyde and thiourea can produce 1,1'-(phenylmethylene)bis(thiourea). beilstein-journals.orgbeilstein-journals.org This intermediate, which contains the core structural elements required for the triazinane ring, can subsequently undergo intramolecular cyclization to form a triazinane derivative. The formation of such bis-adducts is a characteristic feature of condensation reactions involving thiourea and aldehydes, serving as a pivotal step towards the final heterocyclic product. beilstein-journals.org

Reactions Utilizing Diimines for Triazinane-2-thione Formation

An alternative strategy for constructing the triazinane-2-thione ring involves the use of diimines, specifically 1-azadienes, as key intermediates. These reactive species can be generated in situ and participate in cycloaddition reactions to form six-membered heterocycles.

The synthesis typically proceeds via a [4+2] cycloaddition pathway. In this scenario, a 1-azadiene acts as the four-atom component, reacting with a heterocumulene, such as an isothiocyanate, which serves as the two-atom dienophile. The isothiocyanate provides the C=S moiety and one of the ring's nitrogen atoms, directly leading to the formation of a substituted this compound derivative. This method offers a convergent approach to the target scaffold by combining multiple components in a controlled, stepwise manner.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, have emerged as powerful and efficient tools in modern organic synthesis. These strategies offer advantages in terms of atom economy, reduced reaction times, and the ability to generate diverse molecular libraries.

Catalyst-Free Multicomponent Approaches

Significant progress has been made in developing catalyst-free MCRs for the synthesis of this compound derivatives. A notable example is the one-pot, three-component reaction of an arylaldehyde, thiourea, and a trialkyl orthoformate. nih.govnih.gov This method provides a straightforward and efficient route to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov

The reaction proceeds efficiently by heating the components in a solvent such as DMF. beilstein-journals.org The methodology is robust, tolerating a wide range of substituted arylaldehydes and different trialkyl orthoformates, leading to moderate to good yields of the desired products. nih.gov Control experiments suggest a plausible mechanism where the aldehyde first reacts with thiourea, and the orthoformate is involved in a subsequent alkylation step, highlighting the dual role of thiourea in the process. beilstein-journals.orgnih.gov

Below is a table showcasing the scope of this catalyst-free multicomponent reaction with various aldehydes and orthoformates.

| Aldehyde (R-CHO) | Orthoformate | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Trimethyl orthoformate | 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 90 |

| 4-Methylbenzaldehyde | Trimethyl orthoformate | 6-(Methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 91 |

| 4-Chlorobenzaldehyde | Trimethyl orthoformate | 4-(4-Chlorophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 93 |

| 4-Fluorobenzaldehyde | Trimethyl orthoformate | 4-(4-Fluorophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 92 |

| 2-Chlorobenzaldehyde | Trimethyl orthoformate | 4-(2-Chlorophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 85 |

| Benzaldehyde | Triethyl orthoformate | 6-(Ethylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 88 |

| Benzaldehyde | Tripropyl orthoformate | 4-Phenyl-6-(propylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 32 |

Data sourced from Kang, G.-F. & Zhang, G. (2020). beilstein-journals.orgnih.gov

Metal-Catalyzed Multicomponent Synthesis (e.g., Copper and Samarium Catalysts)

While catalyst-free methods are effective, metal catalysts can offer alternative pathways and potentially milder reaction conditions. Copper catalysts, for example, are widely used in the synthesis of nitrogen-containing heterocycles. An efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides provides substituted 2,4-diamino-1,3,5-triazines, showcasing the utility of copper in forming the triazine core, although this specific example does not lead to a thione derivative. organic-chemistry.org The application of copper catalysis specifically for the multicomponent synthesis of 1,3,5-triazinane-2-thiones from simple precursors like amines, carbon disulfide, and electrophiles remains an area of interest. For example, Cu(OAc)₂ has been shown to be an efficient catalyst for the dehydrogenative synthesis of 1,3,5-triazine (B166579) derivatives from amidine hydrochlorides and alcohols in air. rsc.org

Samarium catalysts, particularly samarium(II) iodide (SmI₂), are powerful single-electron transfer reagents used in various C-C bond-forming reactions. semanticscholar.org While extensively used in natural product synthesis, their application in multicomponent reactions for constructing heterocyclic systems like this compound is less common but holds potential. The ability of samarium to mediate coupling reactions between different functional groups could be harnessed to design novel MCRs for this scaffold.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. chim.it

Solvent-free synthesis is a cornerstone of green chemistry, offering benefits such as reduced pollution, lower costs, and simplified procedures. researchgate.net The synthesis of this compound derivatives has been successfully achieved under such conditions. For instance, the reaction of thiourea with formaldehyde and p-toluidine proceeds efficiently without a solvent, particularly when coupled with microwave irradiation. clockss.org Another solvent-free approach involves the use of solid supports, such as montmorillonite K-10 clay or acidic alumina, which can facilitate the reaction and enhance yields. clockss.org These methods provide a cleaner and more economical alternative to traditional solvent-based syntheses. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. researchgate.net Its application in the synthesis of 1,3,5-triazinane-2-thiones has proven highly effective. The microwave-assisted reaction of N-arylthioureas, formaldehyde, and various aromatic amines can produce a library of this compound derivatives in excellent yields (92-98%) within minutes. clockss.org This stands in stark contrast to conventional heating methods, which require much longer reaction times (over 10 hours) and result in considerably lower yields (50-58%). clockss.org The rapid and efficient heating provided by microwaves minimizes the formation of byproducts and allows for the swift construction of these heterocyclic systems. chim.itclockss.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of a this compound Derivative clockss.org

| Method | Solvent | Reaction Time | Yield |

| Microwave Irradiation | Solvent-Free | < 2 minutes | 96% |

| Conventional Heating | DMF | 12 hours | 58% |

Derivatization and Functionalization of the this compound Core

The functionalization of the this compound scaffold is essential for tuning its chemical properties. Derivatization can be achieved at the nitrogen atoms, the exocyclic sulfur atom, or by introducing substituents onto the triazinane ring during its formation.

The introduction of alkyl and aryl groups onto the nitrogen atoms of the triazinane ring is a primary method of functionalization. This is typically accomplished by employing substituted starting materials in a multicomponent reaction strategy. For example, the synthesis can utilize N-phenylthiourea or other N-substituted thioureas, which, when reacted with an aldehyde and an amine, directly yield N-arylated this compound products. clockss.org This approach allows for the systematic incorporation of a wide variety of aryl groups, leading to the creation of diverse compound libraries. clockss.org The synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, a related class of compounds, further illustrates the comprehensive N-arylation of the triazinane core through methods like the thionation of corresponding isocyanurates. nih.govresearchgate.net

The exocyclic sulfur atom of the thione group presents another key site for functionalization, most commonly through S-alkylation. A catalyst-free, one-pot, three-component reaction has been developed for the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.govnih.gov This process involves the reaction of an arylaldehyde, thiourea, and a trialkyl orthoformate. nih.gov The orthoformate serves as the source of the alkyl group that attaches to the sulfur atom, forming a thioimidate intermediate which then participates in the cyclization. nih.gov This methodology allows for the direct and efficient introduction of various alkyl groups at the sulfur atom. nih.gov

Table 2: Examples of S-Alkylation using Different Trialkyl Orthoformates in a Three-Component Reaction nih.govbeilstein-journals.org

| Trialkyl Orthoformate | Resulting S-Alkyl Group | Product Class |

| Trimethyl orthoformate | Methylthio (-SCH₃) | 6-(Methylthio)-4-aryl-3,4-dihydro-1,3,5-triazine-2(1H)-thione |

| Triethyl orthoformate | Ethylthio (-SCH₂CH₃) | 6-(Ethylthio)-4-aryl-3,4-dihydro-1,3,5-triazine-2(1H)-thione |

| Tripropyl orthoformate | Propylthio (-SCH₂CH₂CH₃) | 6-(Propylthio)-4-aryl-3,4-dihydro-1,3,5-triazine-2(1H)-thione |

The introduction of a wide array of substituents on the triazinane ring is readily achievable through multicomponent reactions where the diversity is derived from the choice of starting materials. The aforementioned three-component synthesis of 6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones is a prime example, as it tolerates a broad range of substituted arylaldehydes. nih.govnih.gov This allows for the incorporation of various functional groups on the aryl substituent at the C4 position of the triazinane ring. By varying the aldehyde, derivatives with phenyl, tolyl, methoxyphenyl, and halogenated phenyl groups, among others, can be synthesized in moderate to good yields. nih.govbeilstein-journals.org This strategic approach provides a rapid and efficient means to generate a structurally diverse family of this compound derivatives. nih.gov

Table 3: Examples of Diverse Aryl Substituents Introduced via Aldehyde Variation nih.govbeilstein-journals.org

| Aldehyde | Aryl Substituent at C4 | Yield |

| Benzaldehyde | Phenyl | 90% |

| 4-Methylbenzaldehyde | 4-Methylphenyl | 72% |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 70% |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 82% |

| 4-Bromobenzaldehyde | 4-Bromophenyl | 76% |

| 4-Isopropylbenzaldehyde | 4-Isopropylphenyl | 89% |

Mechanistic Investigations of this compound Formation

The synthesis of the this compound ring system is a nuanced process, the mechanism of which has been a subject of scientific inquiry. Investigations into the reaction pathways, intermediate species, and the application of computational chemistry have provided valuable insights into the formation of this heterocyclic scaffold. These studies are crucial for optimizing reaction conditions and expanding the synthetic utility of this class of compounds.

Proposed Cyclization Pathways

The formation of this compound derivatives typically involves the condensation of an amine, formaldehyde, and carbon disulfide. While the precise, universally accepted mechanism can vary with specific substrates and reaction conditions, several key cyclization pathways have been proposed, often drawing parallels from the synthesis of structurally related heterocycles like 1,3,5-thiadiazinane-2-thiones.

One proposed pathway commences with the in situ formation of a dithiocarbamate salt from the reaction of a primary amine with carbon disulfide. This dithiocarbamate then reacts with formaldehyde. An alternative initial step, drawing from the principles of the Mannich reaction, suggests the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. byjus.com

Regardless of the initial step, a key acyclic intermediate is formed, which is primed for intramolecular cyclization. The final ring closure is believed to occur through the nucleophilic attack of a nitrogen atom onto an electrophilic carbon, leading to the stable six-membered triazinane ring. The reaction is often facilitated in an aqueous medium, which can play an active role in promoting the heterocyclization step.

A plausible mechanistic sequence can be summarized as follows:

Formation of Key Reactants: Reaction of a primary amine with formaldehyde can generate a hydroxymethyl-amino derivative or an iminium ion. Concurrently, the amine can react with carbon disulfide to form a dithiocarbamic acid intermediate.

Assembly of the Acyclic Precursor: These initial products then combine. For instance, the dithiocarbamate can react with the hydroxymethyl-amino species.

Intramolecular Cyclization: The linear precursor, now containing all the necessary atoms for the heterocyclic ring, undergoes an intramolecular nucleophilic attack. This step is often the rate-determining step and leads to the formation of the this compound ring.

Elucidation of Intermediate Species

The transient nature of intermediates in the formation of this compound makes their isolation and characterization challenging. However, a combination of mechanistic studies on related compounds and spectroscopic analysis has led to the proposal of several key intermediate species.

In the synthesis of related 1,3,5-thiadiazinane-2-thiones, a {[hydroxymethyl (substituted) carbamothioyl] sulfanyl}methanol intermediate has been suggested based on experimental evidence. researchgate.net By analogy, it is highly probable that similar dithiocarbamate-formaldehyde adducts are formed during the synthesis of 1,3,5-triazinane-2-thiones.

Furthermore, in the context of multicomponent reactions leading to triazine derivatives, the formation of an imidate intermediate has been identified. nih.govnih.gov This suggests that under certain conditions, the reaction may proceed through a pathway involving the formation of a C=N double bond prior to the final cyclization.

The potential key intermediates in the formation of this compound are summarized in the table below:

| Intermediate Species | Proposed Role in Reaction Pathway |

| Dithiocarbamic Acid/Salt | Formed from the reaction of a primary amine and carbon disulfide; acts as a key nucleophile. |

| Iminium Ion | Generated from the reaction of an amine and formaldehyde; serves as an electrophilic species. |

| Hydroxymethyl-amino Derivative | An adduct of an amine and formaldehyde that can react with the dithiocarbamate. |

| Acyclic Dithiocarbamate-Formaldehyde Adduct | A linear precursor containing the N-C-S and N-C-N fragments necessary for cyclization. |

Experimental efforts to trap or spectroscopically observe these intermediates are ongoing and are crucial for a definitive understanding of the reaction mechanism.

Computational Studies of Reaction Mechanisms

In recent years, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. DFT calculations allow for the modeling of reaction pathways, the determination of transition state geometries and energies, and the prediction of the stability of intermediates.

For the closely related synthesis of 1,3,5-thiadiazinanes-2-thiones in an aqueous medium, DFT studies have provided theoretical evidence for the proposed cyclization route. These studies have highlighted the active role of water molecules in promoting the intramolecular cyclization through hydrogen bonding, which stabilizes the transition state. researchgate.net It is reasonable to extrapolate that similar solvent-assisted mechanisms are at play in the formation of 1,3,5-triazinane-2-thiones.

Computational studies on various triazine derivatives have also been employed to understand their electronic structure and properties, which indirectly informs the reactivity and stability of the triazinane ring. nih.govmdpi.com These theoretical investigations can predict the most likely sites for nucleophilic or electrophilic attack, thereby corroborating proposed mechanistic pathways.

Future computational work in this area is expected to focus on:

Mapping the complete potential energy surface for the formation of this compound from various starting materials.

Elucidating the precise role of catalysts and solvents in the reaction mechanism.

Comparing the energy barriers for different proposed cyclization pathways to determine the most favorable route.

Such studies will undoubtedly provide a more detailed and quantitative understanding of the formation of this important heterocyclic system.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of 1,3,5-triazinane-2-thione derivatives, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectra of substituted 1,3,5-triazinane-2-thiones exhibit characteristic signals corresponding to the protons on the heterocyclic ring and its substituents. For the core structure, key signals include those from the N-H protons and the methylene (B1212753) (-CH₂-) groups at the C4 and C6 positions. The chemical shifts of these protons are highly sensitive to the nature and position of substituents on the triazinane ring.

In derivatives where the ring is substituted at the C4 and C6 positions, the methine protons (-CH-) typically appear as multiplets or doublets. For instance, in 4,6-disubstituted derivatives, these protons are often observed around 5.0-5.5 ppm. wiley.com The protons of the N-H groups in the ring usually appear as broad signals, and their chemical shift can vary depending on the solvent and substitution. For example, in some 4,6-bis(p-tolyl) derivatives, N-H protons have been observed as triplets around 1.9-2.0 ppm. wiley.com Substitution on the nitrogen atoms significantly alters the spectrum, replacing the N-H signal with signals corresponding to the new substituent's protons.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives in DMSO-d₆

| Compound | Ring Protons (Chemical Shift, Multiplicity, J (Hz)) | N-H Protons (Chemical Shift, Multiplicity, J (Hz)) | Other Characteristic Signals | Reference |

|---|---|---|---|---|

| 5-Methyl-4,6-bis(p-tolyl)-1,3,5-triazinane-2-thione | 5.04 (d, J = 12 Hz, 2H, CH) | 2.0 (t, J = 11.5 Hz, 1H), 7.31 (br, 1H) | 2.19 (s, 6H, Ar-CH₃), 2.27 (s, 3H, N-CH₃) | wiley.com |

| 5-Ethyl-4,6-bis(p-tolyl)-1,3,5-triazinane-2-thione | 5.04 (m, 2H, CH) | 1.94 (t, J = 12.0 Hz, 1H) | 1.10 (t, 3H, CH₂CH ₃), 2.19 (s, 6H, Ar-CH₃), 2.40 (d, J=6.0 Hz, 2H, N-CH ₂) | wiley.com |

| 4,6-Diphenyl-1,3,5-triazinane-2-thione | 5.21 (d, J = 8.75 Hz, 2H), 5.54 (d, J = 12 Hz, 2H) | 2.01 (t, J=11.75 Hz, 1H), 2.55 (t, J=8.75 Hz, 1H), 6.91 (s, 2H), 7.21 (s, 2H) | 7.30-7.50 (m, 20H, Ar-H) | wiley.com |

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. A key diagnostic signal in the spectra of this compound and its derivatives is the resonance of the thiocarbonyl (C=S) carbon. This signal typically appears in the downfield region of the spectrum, generally between 177 and 182 ppm, confirming the presence of the thione group. wiley.com

The chemical shifts of the C4 and C6 carbons of the triazinane ring are also characteristic. In substituted derivatives, these methine (-CH-) or methylene (-CH₂-) carbons resonate in a range that is dependent on the attached groups, but often between 40 and 80 ppm. wiley.com For example, in 5-methyl-4,6-bis(p-tolyl)-1,3,5-triazinane-2-thione, the triazinane ring carbons appear at 79 ppm, while in a 5-(1,5-diaminopentan-3-yl) derivative, this signal is observed at 70.3 ppm. wiley.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives in DMSO-d₆

| Compound | C=S Signal (δ ppm) | Ring Carbons (δ ppm) | Other Characteristic Signals (δ ppm) | Reference |

|---|---|---|---|---|

| 5-Methyl-4,6-bis(p-tolyl)-1,3,5-triazinane-2-thione | 177.4 | 79.0 (-CH-) | 24.3 (Ar-CH₃), 32.7 (N-CH₃) | wiley.com |

| 5-Ethyl-4,6-bis(p-tolyl)-1,3,5-triazinane-2-thione | 182.0 | 49.0 (-CH-), 74.8 (-CH-) | 15.5 (CH₂C H₃), 22.4, 24.3 (Ar-CH₃), 39.5 (N-C H₂) | wiley.com |

| 4,6-Diphenyl-1,3,5-triazinane-2-thione | 178.4 | 65.7 (-CH-), 69.6 (-CH-) | 126.4-138.3 (Aromatic Carbons) | wiley.com |

While one-dimensional ¹H and ¹³C NMR are foundational, the structural complexity of some substituted 1,3,5-triazinane-2-thiones necessitates the use of advanced and two-dimensional (2D) NMR experiments for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for this purpose.

COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons, for instance, within an N-alkyl substituent or between a methine proton and an N-H proton on the triazinane ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking a substituent to its point of attachment on the triazinane ring.

These advanced methods are crucial for distinguishing between isomers and confirming the precise substitution pattern on the heterocyclic core. oup.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion. For the parent compound, this compound, the molecular formula is C₃H₇N₃S, corresponding to a calculated exact mass of 117.0361 for the protonated molecule [M+H]⁺. scbt.com In research, HRMS is routinely used to confirm the successful synthesis of target derivatives by matching the experimentally measured exact mass to the calculated value for the expected chemical formula. beilstein-journals.orgcsic.es

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.gov This provides detailed structural information and helps to elucidate fragmentation pathways.

While specific MS/MS studies on the parent this compound are not widely reported, extensive analysis has been conducted on the closely related 5-substituted 1,3,5-triazin-2-one series using electron impact (EI) ionization. researchgate.netarkat-usa.org These studies reveal characteristic fragmentation patterns that are likely applicable to the thione analogs. Key fragmentation pathways observed include:

Loss of a hydrogen atom from the molecular ion to form a stable, resonance-stabilized [M-H]⁺ ion. researchgate.net

Loss of the N5-substituent , leading to a common fragment ion at m/z 100 for the triazinone core. arkat-usa.org

Extrusion and Ring-Contraction Processes : The triazine nucleus can undergo complex rearrangements, leading to the formation of smaller three- and four-membered heterocyclic fragment ions. researchgate.netarkat-usa.org

These established pathways for the oxo-analogues provide a strong predictive framework for interpreting the mass spectra of this compound derivatives, aiding in their structural confirmation. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within this compound and its analogs.

Infrared (IR) Spectroscopy has been instrumental in characterizing various derivatives of this compound. For instance, in a series of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, strong absorption bands corresponding to C-N stretching vibrations are consistently observed in the range of 1338–1343 cm⁻¹ and 1247–1254 cm⁻¹. The presence of a C=O group in partially thionated analogs is indicated by a strong band around 1729 cm⁻¹. mdpi.com In a study involving the co-crystallization of N-carbamothioylbenzamide and 1,3,5-triazinane-2,4,6-trithione, FT-IR spectroscopy was used to identify aromatic C-H stretching vibrations at 2926.12 and 2853.81 cm⁻¹. researchgate.net Furthermore, research on using 1,3,5-triazinane-2,4,6-trithione (TMT) as a sulfidation agent showed characteristic bands for C=N stretching at 1647.8 and 1418.5 cm⁻¹, and C-S stretching vibrations at 1222.6, 851.1, 795.8, and 765.2 cm⁻¹. journalssystem.com

Raman Spectroscopy provides complementary information to IR spectroscopy. In the analysis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, Raman spectra prominently feature a very strong band for the C=S stretching mode around 436-450 cm⁻¹. mdpi.com Other notable bands include those for C=C stretching in the aryl groups (around 1579–1592 cm⁻¹), C-N stretching (around 1328–1332 cm⁻¹), and C-H vibrations (around 1213–1220 cm⁻¹). mdpi.com A study on an adhesive monomer, a derivative of 1,3,5-triazine-2,4-dithione, utilized surface-enhanced Raman scattering (SERS). The disappearance of the most intense peak at 458 cm⁻¹, attributed to C=S stretching, in the SERS spectrum suggested a thione-thiol tautomerization upon adsorption onto a gold surface. nih.gov

The table below summarizes key vibrational frequencies observed for derivatives of this compound.

| Vibrational Mode | IR Frequency (cm⁻¹) ** | Raman Frequency (cm⁻¹) ** | Reference |

| C-N Stretch | 1338–1343 (vs), 1247–1254 (s) | 1328–1332 (vs) | mdpi.com |

| C=S Stretch | - | 436–450 (vs) | mdpi.com |

| C=C Stretch (Aryl) | - | 1579–1592 (s/vs) | mdpi.com |

| C-H Vibration | - | 1213–1220 | mdpi.com |

| C=O Stretch | 1729 (s) | 1729 (s) | mdpi.com |

| C=N Stretch | 1647.8, 1418.5 | - | journalssystem.com |

| C-S Stretch | 1222.6, 851.1, 795.8, 765.2 | - | journalssystem.com |

Note: vs = very strong, s = strong.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into conformation, bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction has been successfully employed to elucidate the structures of several this compound derivatives and their co-crystals. For example, a co-crystal of N-carbamothioylbenzamide and 1,3,5-triazinane-2,4,6-trithione was found to crystallize in a monoclinic system with the space group P2(1)/c. researchgate.netotago.ac.nzdigitalnz.org The analysis of 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione revealed two independent molecules in the asymmetric unit that form inversion dimers through N-H···S hydrogen bonds. researchgate.net Similarly, the structure of 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione was confirmed by single crystal X-ray diffraction, with thermal ellipsoids plotted at 50% probability. beilstein-journals.org The crystal structure of a 1,3,5-thiadiazine-2-thione derivative containing a 1,3,4-thiadiazole (B1197879) group was also confirmed by this method. researchgate.net

In a derivative, 1-(anilinomethyl)-5-phenyl-1,3,5-triazinane-2-thione, the triazinane-2-thione ring adopts an envelope conformation. researchgate.net The crystal structures of various salts of a 1,3,5-triazine-based anion exchanger, including chloride, nitrate, and perrhenate (B82622) salts, have also been determined, highlighting the versatility of the triazine scaffold. mdpi.com

The table below presents crystallographic data for a co-crystal containing 1,3,5-triazinane-2,4,6-trithione.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netotago.ac.nz |

| Space Group | P2(1)/c | researchgate.netotago.ac.nz |

| Z (molecules per unit cell) | 4 | researchgate.netotago.ac.nz |

The study of crystal packing and voids provides insights into the stability and potential porosity of the crystalline material. In the co-crystal of N-carbamothioylbenzamide and 1,3,5-triazinane-2,4,6-trithione, analysis of crystal voids was conducted to assess mechanical stability. The study indicated the absence of any large cavities within the packed co-crystal, suggesting a densely packed and stable structure. researchgate.netotago.ac.nzresearchgate.net The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions. For instance, in the aforementioned co-crystal, π-π stacking of the triazinanetrithione molecules along the c-axis is observed. researchgate.net In other derivatives, molecules are linked into complex three-dimensional frameworks through a combination of N-H···S and C-H···F hydrogen bonds, as well as π-π stacking. researchgate.net

Chiroptical Techniques for Stereochemical Analysis of Chiral Derivatives (e.g., Circular Dichroism)

Chiroptical techniques, particularly circular dichroism (CD), are indispensable for the stereochemical analysis of chiral molecules, providing information on their absolute configuration and conformation in solution. wikipedia.org While this compound itself is not chiral, the introduction of chiral substituents can lead to optically active derivatives.

The application of chiroptical methods is well-established for determining the absolute configuration of complex molecules. For example, the absolute configuration of atropisomers of hindered triarylisocyanurates, which are structurally related to triaryl-substituted triazinanes, has been established by simulating their electronic and vibrational circular dichroism spectra using Density Functional Theory (DFT). researchgate.net This combined experimental and theoretical approach is a powerful tool for stereochemical assignment. mdpi.com

In the context of other chiral heterocyclic systems, such as those containing an imidazoline-2-thione core, high-performance liquid chromatography (HPLC) on chiral stationary phases has been used to separate atropisomers. nih.gov For chiral allene-containing tetrathiafulvalene (B1198394) dimers, electronic circular dichroism (ECD) spectra exhibit distinct Cotton effects that reflect the chiral framework, and the absolute configuration can be assigned using the chiral exciton (B1674681) coupling method and validated by TD-DFT calculations. beilstein-journals.org

Although specific studies on the circular dichroism of chiral this compound derivatives are not extensively detailed in the provided search results, the principles from related chiral systems are directly applicable. The synthesis and chiroptical analysis of such derivatives would be a valuable area for future research, enabling a deeper understanding of their three-dimensional structure and chiroptical properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 1,3,5-triazinane-2-thione. By calculating the electronic structure and other molecular properties, DFT offers a detailed picture of this class of compounds.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations have been instrumental in elucidating the electronic structure of this compound derivatives. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy gap between HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher reactivity. irjweb.comnih.gov

For instance, in a study of N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, the HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com This relatively large gap indicates high kinetic stability and low chemical reactivity. irjweb.com The distribution of these frontier orbitals is also significant. In many triazine derivatives, both HOMO and LUMO are localized over the entire molecule, indicating potential for various electronic transitions. nih.gov

Furthermore, the replacement of oxygen with sulfur in the triazinane ring, to form thione derivatives, has been shown to significantly impact the electronic structure. mdpi.comanu.edu.au This substitution leads to a bathochromic shift (a shift to longer wavelengths) in the absorption bands, which is a direct consequence of alterations in the HOMO-LUMO gap. mdpi.comanu.edu.au

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations have been successfully employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.comanu.edu.ausoton.ac.uk Theoretical calculations of vibrational frequencies (IR and Raman) for 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones have shown good agreement with experimental spectra, allowing for the assignment of specific vibrational modes. mdpi.comanu.edu.au For example, characteristic C=S stretching vibrations can be accurately predicted. mdpi.comanu.edu.au

| Spectroscopic Technique | Calculated Parameter | Experimental Correlation |

| IR/Raman Spectroscopy | Vibrational Frequencies | Good agreement with experimental spectra, aids in peak assignment. mdpi.comanu.edu.au |

| UV-Vis Spectroscopy | Electronic Transition Energies | Reproduces the energy ordering of experimental transitions. mdpi.com |

| NMR Spectroscopy | Chemical Shifts | Good agreement with experimental ¹H and ¹³C NMR data. soton.ac.ukwiley.com |

Conformational Analysis and Molecular Stability

The conformational landscape of this compound derivatives can be explored using DFT calculations to determine the most stable conformers. jyu.fimdpi.com For complex molecules with multiple rotatable bonds, such as s-triazine bis-Schiff bases, a systematic conformational analysis can identify the global minimum energy structure. jyu.fimdpi.com These studies often reveal that the most stable conformer is stabilized by intramolecular hydrogen bonding interactions. jyu.fimdpi.com The thermodynamic parameters calculated for different conformers can predict their relative populations at a given temperature. anu.edu.au The stability of these molecules is also intrinsically linked to their HOMO-LUMO energy gap, with a larger gap generally indicating greater stability. colab.ws

Computational Insights into Reaction Mechanisms and Pathways

DFT calculations provide invaluable insights into the mechanisms of chemical reactions involving 1,3,5-triazinane-2-thiones. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction. For example, the catalytic effects of different acids on the three-component cyclocondensation reaction to form (4S,6S)-4,6-diphenyl-1,3,5-triazinane-2-thione have been investigated using DFT. researchgate.net These studies can determine the most efficient catalyst by comparing the energy barriers of the reaction pathways. researchgate.net The calculations can also shed light on the role of solvents and other reaction conditions.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its derivatives over time. academie-sciences.frresearchgate.netnih.govmdpi.comnih.gov By simulating the motion of atoms and molecules, MD can provide detailed information about conformational changes, intermolecular interactions, and the stability of molecular complexes. academie-sciences.frnih.govmdpi.comnih.gov

For instance, MD simulations have been used to investigate the stability of protein-ligand complexes involving triazine derivatives, which is crucial for understanding their potential biological activity. academie-sciences.fr These simulations can reveal how a ligand binds to a protein and how the complex behaves in a biological environment, such as a lipid bilayer. mdpi.com The insights gained from MD simulations can guide the design of new molecules with improved binding affinities and specificities. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) and Descriptor Calculations

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. chem-soc.siresearchgate.netmdpi.commdpi.com These models are built using a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape. chem-soc.siresearchgate.netmdpi.commdpi.com

Computational Prediction and Analysis of Optical Properties

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in predicting and analyzing the optical properties of this compound and its derivatives. These computational studies provide insights into the electronic structure and transitions that govern the absorption and emission of light.

Research on related compounds, such as 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, has demonstrated the utility of DFT calculations in understanding their electronic and linear optical properties. nih.govmdpi.com The replacement of oxygen with sulfur in the triazinane ring is shown to induce a bathochromic shift, which is a shift of absorption bands to longer wavelengths. nih.gov This effect is attributed to the influence of the more polarizable sulfur atoms on the electronic structure of the heterocycle. mdpi.com

Computational approaches typically involve optimizing the ground-state geometry of the molecule using a selected DFT functional and basis set. Following this, TD-DFT calculations are performed on the optimized geometry to predict the electronic absorption spectra. mdpi.combohrium.com The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. bohrium.com For instance, studies on novel bis(5,6-diphenyl-1,2,4-triazines) have shown good agreement between experimental spectra and those calculated using the mPW1PW91 functional. bohrium.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. The energy gap between HOMO and LUMO (Eg) is a critical parameter that influences the reactivity and optical properties of the molecule. nih.gov A smaller energy gap generally corresponds to easier electronic excitation and, consequently, absorption at longer wavelengths. nih.gov

The table below summarizes the computational methods and key findings from theoretical studies on the optical properties of related triazine-thione derivatives.

| Compound Type | Computational Method | Key Findings |

| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones | DFT, TD-DFT (PBE1PBE-GD3BJ/6-31G*) | Oxygen-for-sulfur replacement leads to a bathochromic shift in absorption spectra. nih.govmdpi.com |

| Fused-triazine derivatives | DFT, TD-DFT (B3LYP/6-311**G(d,p)) | A small HOMO-LUMO energy gap is associated with significant Non-Linear Optical (NLO) properties. nih.gov |

| Bis(5,6-diphenyl-1,2,4-triazines) | DFT, TD-DFT (mPW1PW91/6-31G(d)) | Computational optical properties show good agreement with experimental results in ethanol (B145695) solvent. bohrium.com |

| 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol derivatives | TD-DFT (B3LYP/6-311+G(d,p)) | These compounds are effective UV absorbers, a property that can be modeled and predicted computationally. sci-hub.se |

These theoretical investigations are instrumental in the rational design of new this compound derivatives with tailored optical properties for various applications, including as UV absorbers or in non-linear optics. mdpi.comsci-hub.se

Theoretical Investigation of Solvent Effects on Molecular Properties and Isomerization

The molecular properties and isomeric equilibrium of this compound are significantly influenced by its environment, particularly the solvent. Theoretical chemistry provides powerful tools to investigate these solvent effects, primarily through computational models that simulate the interaction between the solute (this compound) and the solvent molecules.

A key aspect of the chemistry of this compound is its potential for tautomerism, a form of isomerization involving proton migration. The most common tautomerism in this class of compounds is the thione-thiol equilibrium, where the molecule can exist in the thione form (C=S) or the thiol form (C-SH). Computational studies on related triazine and triazole thiones have consistently shown that the thione form is generally the most stable tautomer in the gas phase. nih.gov

To account for the influence of a solvent, computational models such as the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) method are widely used. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. Studies on related molecules like 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione have demonstrated that the thione isomer remains more stable than its thiol tautomer in both the gas phase and various solvents. researchgate.net

The stability of tautomers can be influenced by the polarity of the solvent. For instance, in a study on 2- and 4-mercaptopyridines, it was observed that polar solvents tend to shift the tautomeric equilibrium towards the thione form. researchgate.net Theoretical calculations can quantify these shifts by comparing the relative energies of the tautomers in different solvent environments.

The effect of solvent on the molecular structure and vibrational spectra can also be theoretically investigated. For example, studies on 3-amino-1,2,4-triazine have shown how solvent polarity affects bond lengths and vibrational frequencies, with the results from PCM calculations successfully describing the observed spectral changes. researchgate.net A cis/trans-isomerization process induced by the solvent has been reported for 4,6-diphenyl-1,3,5-triazinane-2-thione, where the cis-diastereoisomer converts to the more stable trans-diastereoisomer in DMSO. researchgate.netresearchgate.net

The following table summarizes findings from theoretical investigations into solvent effects and isomerization for compounds related to this compound.

| Compound/System | Computational Method | Key Findings on Solvent Effects and Isomerization |

| 1,5-Dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione | M062X/6-311G(d,p) with SCRF (PCM) | The thione isomer is more stable than its thiol tautomer in both the gas phase and various solvents (chloroform, chlorobenzene, THF, dichloromethane, quinoline). researchgate.net |

| 1,2,4-Triazole-3-thione derivatives | B3LYP/6-31G(d,p) | The thione form is the predominant species in the gas phase, and substituents have a minor effect on the relative stabilities. nih.gov |

| 3-Amino-1,2,4-triazine | B3LYP/6-311++G(d,p) with SCRF (PCM) | Solvent effects on molecular structure and vibrational spectra were successfully modeled in chloroform, acetonitrile, DMSO, and water. researchgate.net |

| 4,6-Diphenyl-1,3,5-triazinane-2-thione | NMR analysis | A solvent-induced cis/trans-isomerization from the cis to the trans diastereoisomer was observed in DMSO. researchgate.netresearchgate.net |

| N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine | DFT | In the aqueous phase, three predominant tautomers are in equilibrium, which is suggested to be the basis of the molecule's biological activity. nih.gov |

These theoretical studies are crucial for understanding the behavior of this compound in different chemical environments and for predicting how its properties can be modulated by the choice of solvent.

Coordination Chemistry and Supramolecular Assemblies

Thione Group as a Ligand in Metal Complexes

The exocyclic thione (C=S) group is the primary site for coordination with metal ions. The sulfur atom, being a soft donor, exhibits a strong affinity for soft and borderline metal ions. While direct studies on 1,3,5-triazinane-2-thione are limited, the coordination behavior of analogous triazine-thione derivatives with various transition metals, including copper, cobalt, palladium, and platinum, has been investigated. In these complexes, the thione group's sulfur atom typically acts as the primary donor, forming stable metal-sulfur bonds. The coordination can lead to the formation of mononuclear, binuclear, or polynuclear complexes, depending on the metal-to-ligand ratio and the reaction conditions.

Elucidation of Coordination Modes (Monodentate, Bidentate, Chelating, Bridging)

The structural diversity of metal complexes derived from triazinane-thione ligands is a direct consequence of the various coordination modes the ligand can adopt. Although the thione sulfur is the most common coordination site, the nitrogen atoms of the triazinane ring can also participate in bonding, leading to more complex structures.

Monodentate Coordination: The most straightforward coordination mode involves the sulfur atom of the thione group binding to a single metal center.

Bidentate Chelating Coordination: In some instances, the ligand can act as a bidentate chelating agent. For example, in derivatives of 2-amino-4,6-dithio-1,3,5-triazine, coordination can occur through the amino-N and a cyclic-N atom, or the thione-S and a cyclic-N atom, forming a stable chelate ring with the metal ion.

Bridging Coordination: The this compound ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur through the sulfur atom of the thione group, leading to the formation of dimeric or polymeric structures.

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the substituents on the triazinane ring, and the presence of other coordinating ligands or counter-ions in the reaction medium.

Synthesis and Characterization of Organometallic Complexes

The synthesis of organometallic complexes involving this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Various spectroscopic and analytical techniques are employed to characterize the resulting complexes and elucidate their structures.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides evidence of coordination through shifts in the vibrational frequencies of the C=S and N-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to determine the structure of the ligand and to observe changes upon coordination. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |

| Elemental Analysis | Confirms the stoichiometry of the metal complexes. |

For instance, the synthesis of palladium(II) and platinum(II) complexes with 2-amino-4,6-dithio-1,3,5-triazine has been reported, with characterization confirming the coordination of the ligand to the metal centers. researchgate.net

Supramolecular Interactions and Hydrogen Bonding in Crystal Structures

In the solid state, this compound and its derivatives exhibit a remarkable ability to form extended supramolecular networks through various non-covalent interactions, with hydrogen bonding playing a pivotal role. The presence of N-H groups as hydrogen bond donors and the thione sulfur and ring nitrogen atoms as acceptors facilitates the formation of robust and predictable hydrogen-bonding motifs.

In the crystal structure of 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione, molecules form inversion dimers through N-H···S hydrogen bonds. nih.gov These dimers are further linked into chains by C-H···S and C-H···Cl interactions, demonstrating the importance of weaker interactions in directing the crystal packing. nih.gov Similarly, in 1-anilinomethyl-5-phenyl-1,3,5-triazinane-2-thione, a combination of N-H···S and C-H···π hydrogen bonds leads to the formation of complex sheet-like structures. nih.gov

These hydrogen-bonding patterns are crucial in crystal engineering, allowing for the design of solid-state materials with specific topologies and properties.

Table of Hydrogen Bond Interactions in Substituted 1,3,5-Triazinane-2-thiones

| Compound | Hydrogen Bond Type | Supramolecular Motif |

| 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione | N-H···S, C-H···S, C-H···Cl | Inversion dimers linked into chains |

| 1-anilinomethyl-5-phenyl-1,3,5-triazinane-2-thione | N-H···S, C-H···π | Complex sheets |

Applications in Metal Ion Complexation and Sensing (e.g., Palladium)

The strong affinity of the thione group for heavy metal ions makes this compound and its derivatives promising candidates for applications in metal ion complexation and sensing. The interaction with a specific metal ion can lead to a measurable change in the spectroscopic properties of the molecule, such as a shift in its absorption or fluorescence spectrum, which forms the basis for colorimetric or fluorometric sensors.

While specific studies on this compound for palladium sensing are not extensively documented, the general principles of thione-based sensors suggest its potential. The coordination of palladium(II) to the thione's sulfur atom would likely perturb the electronic structure of the triazinane ring, leading to a detectable optical response. The development of such sensors is an active area of research, driven by the need for simple and sensitive methods for detecting toxic heavy metals in environmental and biological samples. The formation of stable complexes with palladium(II) has been demonstrated for various triazine-based ligands, highlighting the potential of this class of compounds in palladium coordination chemistry and its applications. chim.it

Applications in Advanced Materials Science and Technology

Development of Polymeric Materials and Coatings

The incorporation of the 1,3,5-triazinane (B94176) ring into polymer backbones has led to the creation of materials with enhanced thermal stability and specific functionalities. These polymers are synthesized through various techniques, including interfacial polycondensation and direct arylation polymerization. tandfonline.comrsc.orgrsc.org

Synthesis and Properties of Triazinane-Based Polymers (e.g., Drum-shaped polymers)

Polymers containing s-triazine rings in their main chain have been synthesized by reacting 2,4-dichloro-6-[4′-hydroxy-1′-naphthyl]-s-triazine with different aromatic diols like bisphenol-A (BPA) and bisphenol-s (BPS). tandfonline.comresearchgate.net These polymers, obtained in good yields, are characterized by their solubility, intrinsic viscosity, and thermal stability, which is assessed using thermogravimetric analysis (TGA). tandfonline.comresearchgate.net The inclusion of the s-triazine heterocycle is motivated by its high thermal stability, a result of its molecular symmetry and aromatic nature. tandfonline.com Infrared spectral analysis of these polymers shows characteristic absorption bands for the s-triazine ring, confirming its incorporation into the polymer structure. tandfonline.com

A fascinating development in this area is the computational investigation of drum-shaped polymers, (1,3,5-Triazine)2n, composed of nonplanar π-extended polymerization units. nih.govnih.gov Unlike the planar structure of the 1,3,5-triazine (B166579) core, the monomer units in these polymers are warped. nih.govnih.gov This nonplanar configuration, similar to that in helicenes and corannulenes, is a key determinant of the physical and chemical properties of these polymers. nih.govnih.gov The discovery of such nonplanar heterocyclic aromatic structures opens new avenues for the study of azacyclic compounds. nih.gov

Investigation of Non-linear Optical (NLO) Properties of Derivatives

Derivatives of 1,3,5-triazinane have garnered significant interest for their non-linear optical (NLO) properties. The introduction of sulfur atoms, in place of oxygen, to create 1,3,5-triazinane-2,4,6-trithione analogues has been explored to enhance third-order NLO properties. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the NLO characteristics of these compounds. nih.govresearchgate.net

Research has shown that novel bis-triazine (B1207110) derivative dyes, synthesized through the alkylation of triazine-thione derivatives, exhibit significant NLO characteristics. nih.gov A small HOMO-LUMO energy gap in these compounds indicates that they can be easily polarized. nih.govnih.gov The calculated first static hyperpolarizability of some triazole-thione derivatives has been found to be significantly higher than that of urea, a standard NLO material. researchgate.net The NLO response is a critical parameter for the development of advanced optoelectronic devices. researchgate.net

| Compound | Dipole Moment (D) | Polarizability (α) (x 10⁻²⁴ esu) | First Order Hyperpolarizability (β) (x 10⁻³³ esu) | Reference |

|---|---|---|---|---|

| Compound 3 | 2.76 | 6.09 | - | nih.gov |

| Compound 5 | 6.96 | 10.75 | - | nih.gov |

| Urea (Reference) | - | - | - | nih.gov |

Development of Fluorescent Materials and Optoelectronic Applications

The 1,3,5-triazine framework is a key component in the design of fluorescent materials for optoelectronic applications. rsc.orgdntb.gov.ua Triazine derivatives have been successfully employed in organic light-emitting diodes (OLEDs), serving as electron transport-type host materials. acs.orgrsc.org

The synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives and their comparison with oxygen-containing counterparts have revealed important insights into their optical properties. mdpi.com The replacement of oxygen with sulfur leads to a bathochromic (red) shift in the absorption bands and a more efficient quenching of fluorescence. mdpi.comdntb.gov.ua While π-extended triaryl-1,3,5-triazinane-2,4,6-triones can be highly fluorescent, their thionated analogues exhibit different photophysical behaviors. mdpi.com

Star-shaped 1,3,5-triazine derivatives have been developed as new electron transport host materials for green phosphorescent OLEDs. rsc.org The nature of the aryl substituents attached to the triazine core influences the morphological, thermal, and photophysical properties, as well as the electron mobilities of these materials. rsc.org Furthermore, polymers incorporating the 1,3,5-triazine unit have been investigated for their potential in electroluminescent devices, demonstrating high electron affinities. acs.org

| Compound | Triplet Energy (eV) | Electron Mobility (cm²/Vs) | Application | Reference |

|---|---|---|---|---|

| T2T | 2.80 | > 10⁻⁴ | Green Phosphorescent OLED Host | rsc.org |

| T3T | 2.69 | > 10⁻⁴ | Green Phosphorescent OLED Host | rsc.org |

| TST | - | > 10⁻⁴ | Green Phosphorescent OLED Host | rsc.org |

Corrosion Inhibition Studies and Mechanisms

Triazine derivatives have proven to be effective corrosion inhibitors for metals, particularly for carbon steel in acidic and CO2-saturated environments. researchgate.netbohrium.comsemanticscholar.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. researchgate.netsemanticscholar.org

The synthesis of 5,5′-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT) and its evaluation as a corrosion inhibitor in hydrochloric acid demonstrated an inhibition efficiency of up to 92.1% at a concentration of 1.0 mmol L⁻¹. researchgate.net Similarly, another triazine derivative, ST-2, synthesized from melamine, octylamine, diethylenetriamine, and ethanedioic acid, showed a corrosion inhibition efficiency of 92.14% for carbon steel in a CO2-saturated brine at 90°C. bohrium.com The presence of heteroatoms (nitrogen and sulfur) in the triazine ring and its substituents plays a crucial role in the strong interaction with the metal surface. bohrium.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to investigate the inhibition mechanism. researchgate.netsemanticscholar.org These studies have shown that triazine derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. semanticscholar.org Quantum chemical calculations and molecular dynamics simulations further elucidate the relationship between the molecular structure of the inhibitors and their adsorption behavior on the metal surface. bohrium.comsemanticscholar.org

| Inhibitor | Environment | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| PBT | 1.0 M HCl | 1.0 mmol/L | 92.1 | researchgate.net |

| ST-2 | CO₂-saturated brine (90°C) | 200 mg/L | 92.14 | bohrium.com |

| 2,4-Diamino-6-methyl-1,3,5-triazine | 0.5 M HCl | 10.0 mM | 94.7 | semanticscholar.org |

Utilization as Scaffolds in Dendrimer and Macromolecular Synthesis

The 1,3,5-triazine ring serves as a versatile scaffold for the construction of dendrimers and other complex macromolecules due to its trifunctional nature. nih.govmdpi.commdpi.com The sequential and chemoselective substitution of the chlorine atoms in cyanuric chloride allows for the precise and controlled synthesis of dendritic structures with well-defined architectures and functionalities. nih.gov

Both convergent and divergent synthetic strategies have been employed to create triazine-based dendrimers. mdpi.com The convergent approach allows for the synthesis of pure materials up to the third generation, while divergent methods, including iterative reactions of monomers and the use of macromonomers, are suitable for obtaining larger dendrimers. mdpi.com Solid-phase synthesis has also been utilized to efficiently prepare libraries of triazine dendrimers. researchgate.net

These triazine-based dendrimers have found applications in various fields. For example, they have been used to create peptide dendrimers with antimicrobial properties, where the triazine core acts as a branching unit. mdpi.com The versatility of the triazine scaffold enables the incorporation of diverse functional groups at the periphery of the dendrimer, leading to materials with tailored properties for applications in medicine and materials science. nih.gov

Role in Advanced Organic Synthesis and Catalysis

As Versatile Reagents or Intermediates in Heterocycle Synthesis

1,3,5-Triazinane-2-thione and its derivatives are valuable precursors for the construction of a variety of nitrogen-containing heterocycles. nih.govbeilstein-journals.org The inherent reactivity of the triazinane ring, coupled with the nucleophilic and electrophilic nature of the thione group, allows for diverse synthetic transformations.

One of the prominent methods for synthesizing derivatives of this compound is through multicomponent reactions. beilstein-journals.orgbeilstein-journals.org For instance, a catalyst-free, one-pot reaction of arylaldehydes, thiourea (B124793), and orthoformates provides an efficient route to a range of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. beilstein-journals.orgbeilstein-journals.org This method is valued for its use of readily available starting materials and its ability to generate diverse molecular structures. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through the dual role of thiourea, which participates in both the initial cyclization with the aldehyde and subsequent alkylation. beilstein-journals.org

Furthermore, the this compound core can be modified to create more complex heterocyclic systems. For example, benzimidazole-fused triazinane-4-thione derivatives have been synthesized through classical Mannich amino methylation of N,N'-unsymmetrical thioureas. tandfonline.com These fused systems are of interest for their potential biological activities. tandfonline.com The synthesis of 1,3,5-triazinane-2,4-dithiones has also been achieved through the condensation of 1-arylthioureas with aliphatic carboxylic acids, catalyzed by ferric chloride hexahydrate. researchgate.net The thione groups in these molecules can undergo further reactions, such as S-alkylation or conversion to the corresponding oxo derivatives, expanding the synthetic utility of the scaffold.

The table below summarizes selected examples of heterocycles synthesized using this compound or its immediate precursors.

| Starting Materials | Reagents/Conditions | Resulting Heterocycle | Reference(s) |

| Arylaldehydes, Thiourea, Orthoformates | One-pot, catalyst-free | 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | beilstein-journals.orgbeilstein-journals.org |

| N,N'-Unsymmetrical thioureas, Formaldehyde, Methylamine | Mannich amino methylation | Benzimidazole-fused triazinane-4-thiones | tandfonline.com |

| 1-Arylthioureas, Aliphatic carboxylic acids | Ferric chloride hexahydrate | 1,3,5-Triazinane-2,4-dithiones | researchgate.net |

| N-Phenylbenzimidoyl isoselenocyanate, N-Phenylbenzamidine | Room temperature | 1,3,5-Triazine-2(1H)-selone | uzh.ch |

Application as Combinatorial Chemistry Scaffolds

The 1,3,5-triazine (B166579) ring system is a well-established scaffold in combinatorial chemistry due to its trifunctional nature, which allows for the introduction of diverse substituents in a controlled manner. nih.govresearchgate.net This modularity is crucial for the generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. nih.govnih.gov

The this compound core, in particular, offers a versatile platform for creating focused libraries of molecules. The nitrogen atoms and the exocyclic sulfur atom of the thione group provide multiple points for diversification. Libraries of 1,3,5-triazine derivatives have been designed and synthesized to explore their potential as antimicrobial agents. nih.gov The synthetic strategy often involves the sequential substitution of reactive groups on the triazine ring, allowing for the systematic variation of properties like charge, lipophilicity, and steric bulk. nih.gov

A key advantage of the 1,3,5-triazine scaffold is the ability to generate trifunctionalized derivatives that can be used to create libraries of irreversible inhibitors for target identification in chemical biology. nih.gov By incorporating an electrophile for covalent modification, a bioorthogonal handle for enrichment, and a diversity element, researchers can generate potent and selective probes for various protein targets. nih.gov While many combinatorial libraries are based on the 2,4,6-trichloro-1,3,5-triazine precursor, the underlying principles of modular synthesis and diversification are directly applicable to scaffolds like this compound. The thione group can be readily functionalized or can influence the reactivity of the rest of the molecule, adding another layer of diversity to the resulting library.

The table below highlights the use of the 1,3,5-triazine scaffold in the generation of combinatorial libraries.

| Library Focus | Scaffold Type | Application | Reference(s) |

| Antimicrobial Agents | 1,3,5-Triazine | Drug Discovery | nih.gov |

| Covalent Inhibitors | Trifunctionalized 1,3,5-Triazine | Target Identification | nih.gov |

| Estrogen Receptor Modulators | 1,3,5-Triazine | Drug Discovery | colab.ws |

| Phospholipase A2α Inhibitors | 1,3,5-Triazin-2,4,6-trione | Drug Discovery | researchgate.net |

Role in Organocatalysis or Ligand Design for Catalysis

The nitrogen atoms within the 1,3,5-triazine ring and the sulfur atom of the thione group in this compound make it an interesting candidate for applications in catalysis, both as a ligand for metal complexes and potentially as an organocatalyst. uu.nlacs.org

In the realm of organocatalysis, while specific examples utilizing unsubstituted this compound are not extensively documented, the structural motifs present in its derivatives are relevant. For instance, chiral thiourea organocatalysts have been synthesized from 2-amino-1,3,5-triazine precursors. researchgate.net These catalysts are designed to act as bifunctional organocatalysts, activating substrates through hydrogen bonding. researchgate.net The thiourea moiety, which is a key feature of this compound, is central to the catalytic activity of these systems.

The development of metal-free catalysts for the synthesis of N-heterocyclic frameworks is an active area of research, and triazine derivatives have been explored in this context. rsc.org The synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione derivatives has been achieved under metal-free conditions, highlighting the potential for these systems to be involved in or catalyze organic transformations without the need for transition metals. rsc.org

The table below provides an overview of the catalytic applications of 1,3,5-triazine-based systems.

| Catalytic System | Role of Triazine | Application | Reference(s) |

| Copper(II) complexes with 1,3,5-triazine-based ligands | Polynucleating Ligand | Oxidation of catechols | uu.nl |

| Chiral thiourea derivatives of 2-amino-1,3,5-triazines | Organocatalyst Scaffold | Asymmetric Synthesis | researchgate.net |

| Metal-free synthesis | Product/Intermediate | Synthesis of N-heterocycles | rsc.org |

| Trinuclear transition metal complexes | Ligand Scaffold | Homogeneous Catalysis | sioc-journal.cn |

Interactions with Biological Systems Academic Perspectives

Studies on Enzyme Inhibition Mechanisms (e.g., EGFR, PI3K-AKT-mTOR pathways)

Research into the direct inhibitory effects of the parent compound, 1,3,5-triazinane-2-thione, on the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways is limited. However, studies on closely related substituted 1,3,5-triazine (B166579) and triazinane derivatives provide a strong rationale for investigating this core structure as a potential inhibitor of these key cancer-related pathways. nih.govnih.govresearchgate.netnih.govresearchgate.net

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. oncotarget.commdpi.com Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. oncotarget.commdpi.com Notably, derivatives of the aromatic 1,3,5-triazine have been successfully developed as potent dual PI3K/mTOR inhibitors. nih.govnih.gov For instance, a study on novel 1,3,5-triazine derivatives demonstrated significant inhibitory activity against PI3K/mTOR, with the lead compound showing potent anticancer effects in cervical cancer models by inducing cell cycle arrest and apoptosis. nih.gov This compound was found to be a particularly effective inhibitor of the PI3Kα isoform. nih.gov While these findings pertain to the oxidized triazine core, they highlight the potential of the six-membered ring with nitrogen substitutions to fit into the ATP-binding pocket of these kinases.